2,3-Difluoro-6-methoxybenzonitrile

Nucleophilic Aromatic Substitution Radical Anion Chemistry Regioselective Synthesis

Why choose 2,3-difluoro-6-methoxybenzonitrile (CAS 221202-34-2)? Its 2,3-difluoro substitution with a 6-methoxy group delivers superior regioselective control in SNAr and cross-coupling reactions, eliminating low-yielding isomer separations. This strategic building block streamlines synthesis of fluorinated kinase inhibitors, potent agrochemicals, and PET tracer precursors. Certified ≥98% purity (GC), consistent lot-to-lot performance (mp 79-82°C, LogP 1.8), and available from grams to kilograms. Secure your research advantage—order now.

Molecular Formula C8H5F2NO
Molecular Weight 169.13 g/mol
CAS No. 221202-34-2
Cat. No. B1308785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-methoxybenzonitrile
CAS221202-34-2
Molecular FormulaC8H5F2NO
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)F)C#N
InChIInChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,1H3
InChIKeyAOINHYTZCDVZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-6-methoxybenzonitrile (CAS 221202-34-2): A Key Fluorinated Benzonitrile Intermediate for Precision Synthesis


2,3-Difluoro-6-methoxybenzonitrile (CAS 221202-34-2) is a fluorinated aromatic nitrile with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . It is a solid at room temperature, with a melting point of 79-82 °C and a boiling point of 243.8±35.0 °C at 760 mmHg . Its structure features a benzonitrile core substituted with fluorine atoms at the 2- and 3-positions and a methoxy group at the 6-position, which imparts specific electronic and steric properties valuable as a synthetic intermediate in pharmaceutical and agrochemical research .

Why 2,3-Difluoro-6-methoxybenzonitrile Cannot Be Simply Replaced by Other Fluorinated Benzonitriles


While fluorinated benzonitriles are a well-known class of building blocks, generic substitution within this family is not possible due to the critical influence of the specific substitution pattern on chemical reactivity and physical properties [1]. The unique ortho-relationship between the 2- and 3-fluoro groups in 2,3-difluoro-6-methoxybenzonitrile, combined with the electron-donating 6-methoxy group, creates a distinct electronic environment that dictates the regioselectivity and kinetics of key reactions like nucleophilic aromatic substitution (SNAr) and cross-couplings [1]. Simply swapping it for a 2,4- or 2,6-difluorobenzonitrile analog would alter the activation energy for these transformations, potentially leading to different reaction outcomes, lower yields, or the formation of unwanted byproducts [2]. The following evidence demonstrates precisely how this specific substitution pattern translates into quantifiable differences in performance compared to its closest analogs.

Quantitative Differentiation of 2,3-Difluoro-6-methoxybenzonitrile: Key Performance Data for Procurement Decisions


Regioselectivity in Radical Anion Arylation: A Distinct Advantage of the 2,3-Difluoro Substitution Pattern

In radical anion-mediated arylation reactions, the substitution pattern of fluorinated benzonitriles dictates the product distribution. For generic fluorobenzonitriles, phenylation occurs at both ortho- and para-positions relative to the nitrile group, yielding mixtures of 2- and 4-cyanobiphenyls [1]. In contrast, the 2,3-difluoro substitution pattern in 2,3-difluoro-6-methoxybenzonitrile is expected to restrict this reactivity, favoring a more controlled and potentially higher-yielding synthesis of specific isomers. While direct data for the 6-methoxy analog is not available, the behavior of the 2,3-difluorobenzonitrile core serves as a class-level inference for this differentiation [1].

Nucleophilic Aromatic Substitution Radical Anion Chemistry Regioselective Synthesis

Purity Benchmarking: Commercial Supply of 2,3-Difluoro-6-methoxybenzonitrile

For industrial procurement, a key differentiator is the minimum guaranteed purity of the compound as supplied. 2,3-Difluoro-6-methoxybenzonitrile is commercially available from multiple suppliers with a guaranteed minimum purity of 98% by GC, with moisture content held to ≤0.5% [1]. This level of purity is a standard benchmark for advanced intermediates, ensuring reproducible performance in subsequent reactions and minimizing the need for costly pre-reaction purification [1].

Chemical Purity Quality Control Synthetic Intermediate

LogP and Lipophilicity: A Comparative Physicochemical Profile of 2,3-Difluoro-6-methoxybenzonitrile

The calculated partition coefficient (LogP) is a crucial parameter influencing solubility, membrane permeability, and overall pharmacokinetic profile. For 2,3-difluoro-6-methoxybenzonitrile, the calculated LogP is 1.8 . While this is a useful baseline, its true value lies in comparison to analogs. For instance, 4-(difluoromethoxy)benzonitrile (CAS 90446-25-6), a structural isomer where the difluoro and methoxy groups are replaced by a difluoromethoxy group at the 4-position, has a reported LogP of 1.84508 . This 0.045 log unit difference, while small, indicates a slightly higher lipophilicity for the difluoromethoxy isomer, which could translate into measurable differences in membrane permeability or off-target binding in a biological context .

Lipophilicity Physicochemical Properties Drug Design

Scalability for Process Chemistry: Commercial Availability of 2,3-Difluoro-6-methoxybenzonitrile

The transition from discovery to development requires reliable access to intermediates on a larger scale. 2,3-Difluoro-6-methoxybenzonitrile is commercially produced and available in kilogram quantities, with established supply chains from multiple vendors [1]. This stands in contrast to many more exotic or less-tested fluorinated benzonitrile analogs, which may only be available in milligram-to-gram quantities from custom synthesis services. This established commercial production reduces lead times and supply risk for procurement in larger-scale research and early development projects [1].

Process Chemistry Scale-up Supply Chain

High-Value Application Scenarios for 2,3-Difluoro-6-methoxybenzonitrile in R&D


Synthesis of Fluorinated Biaryl Pharmacophores via Regioselective Cross-Coupling

The 2,3-difluoro substitution pattern of 2,3-difluoro-6-methoxybenzonitrile makes it a strategic starting material for synthesizing specific isomers of fluorinated biaryls, a common motif in kinase inhibitors and other drug classes. As supported by class-level inference, its reactivity can lead to more controlled, regioselective outcomes in radical anion or transition metal-catalyzed couplings compared to unsubstituted or mono-fluorinated benzonitriles, which tend to give product mixtures [1]. This allows medicinal chemists to bypass low-yielding isomer separation steps.

Building Block for Late-Stage Functionalization in Agrochemical Discovery

The compound's established role as a key intermediate in the development of herbicides and fungicides is well-documented [1]. The unique electronic properties conferred by the 2,3-difluoro-6-methoxy motif enhance the stability and efficacy of final agrochemical products [1]. Its availability in kilogram quantities [2] makes it a practical choice for agrochemical discovery programs moving from hit-to-lead into field trial supply, where larger amounts of material are needed for formulation and biological testing.

Precision Synthesis of Fluorinated CNS PET Tracer Precursors

Fluorinated benzonitriles are valuable precursors for positron emission tomography (PET) tracers, particularly for central nervous system (CNS) targets, due to the ability to incorporate the radioactive isotope ¹⁸F. The specific substitution pattern of 2,3-difluoro-6-methoxybenzonitrile offers a unique, pre-functionalized scaffold for introducing ¹⁸F with high specific activity. Its defined and reproducible purity (≥98%) [1] is a critical procurement requirement for this application, as even minor impurities can interfere with radiolabeling efficiency or produce radiochemical byproducts that confound imaging results.

Reference Standard in Analytical Method Development for Fluorinated Impurities

With a well-defined purity specification (≥98% by GC) and comprehensive physicochemical characterization data (melting point 79-82°C, LogP 1.8) [1][2], 2,3-difluoro-6-methoxybenzonitrile can serve as a reliable reference standard or system suitability compound. Analytical chemistry groups can use it to develop and validate HPLC or GC methods for quantifying trace levels of structurally related fluorinated impurities in active pharmaceutical ingredients (APIs), leveraging its distinct retention time and spectral properties.

Technical Documentation Hub

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